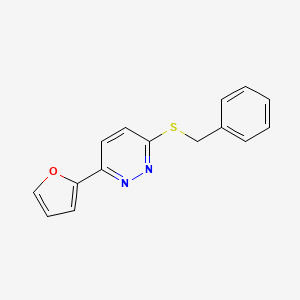

3-Benzylsulfanyl-6-(furan-2-yl)pyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

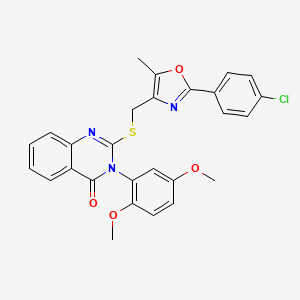

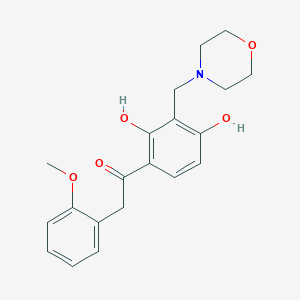

“3-Benzylsulfanyl-6-(furan-2-yl)pyridazine” is a chemical compound with the molecular formula C15H12N2OS . It is known by the registry number ZINC000004357703 .

Synthesis Analysis

The synthesis of pyridazine derivatives, such as “3-Benzylsulfanyl-6-(furan-2-yl)pyridazine”, has been a subject of research. One common method involves the Suzuki-Miyaura cross-coupling reaction . This reaction involves the use of commercially available coupling components and a palladium catalyst .Molecular Structure Analysis

The molecular structure of “3-Benzylsulfanyl-6-(furan-2-yl)pyridazine” includes a pyridazine ring, which is a six-membered ring with two nitrogen atoms, attached to a benzylsulfanyl group and a furan ring .Chemical Reactions Analysis

Pyridazine derivatives, including “3-Benzylsulfanyl-6-(furan-2-yl)pyridazine”, have been found to participate in various chemical reactions. For instance, they can undergo palladium-catalyzed cross-coupling reactions .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

3-Benzylsulfanyl-6-(furan-2-yl)pyridazine is part of a broader class of compounds explored for their synthetic versatility and biological relevance. For instance, compounds derived from furanones bearing a pyrazolyl group have been synthesized and evaluated for their antiviral activity. These heterocyclic systems, which include pyridazinones and pyrazolopyridazines, have shown promising activities against viruses like HAV and HSV-1, highlighting their potential in medicinal chemistry (Hashem, Youssef, Kandeel, & Abou-Elmagd, 2007). Additionally, pyridazine derivatives have been investigated for their corrosion inhibition properties on mild steel in acidic conditions, suggesting applications in materials science (Mashuga, Olasunkanmi, & Ebenso, 2017).

Synthetic Pathways and Chemical Properties

Research has also focused on the development of synthetic pathways to create a variety of heterocyclic compounds. For example, cyclic oxalyl compounds have been reacted with hydrazines or hydrazones to synthesize pyrazolopyridazine compounds, demonstrating the chemical versatility of pyridazine derivatives (Ilhan, Sarıpınar, & Akçamur, 2005). This synthetic flexibility is crucial for the development of new materials and pharmaceuticals.

Antioxidant Activity and Potential Therapeutic Uses

Heterocyclic compounds, including those related to pyridazine, have been studied for their antioxidative activity. Compounds found in coffee volatiles produced by the Maillard reaction, which include furans and related heterocycles, have shown significant antioxidative properties (Yanagimoto, Lee, Ochi, & Shibamoto, 2002). These findings suggest potential therapeutic applications in combating oxidative stress-related diseases.

Electronic and Photophysical Properties

The electronic and photophysical properties of heterocyclic compounds, including pyridazine derivatives, have been explored through quantum chemical approaches. Such studies provide insights into the charge transfer properties of these materials, which are essential for their application in organic field-effect transistors and other electronic devices (Chaudhry, Ahmed, Irfan, Shaari, & Al‐Sehemi, 2013).

Propiedades

IUPAC Name |

3-benzylsulfanyl-6-(furan-2-yl)pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c1-2-5-12(6-3-1)11-19-15-9-8-13(16-17-15)14-7-4-10-18-14/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPZMKTPBRVFLKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzylsulfanyl-6-(furan-2-yl)pyridazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)pyrrolidine-1-carboxamide](/img/structure/B2891451.png)

![3-cyclopentyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide](/img/structure/B2891454.png)

![1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-morpholino-1-ethanone](/img/structure/B2891462.png)

![5H,6H,8H-imidazo[2,1-c][1,4]oxazine-8-carboxylic acid](/img/structure/B2891464.png)

![2-[4-(3,6-Dichloropyridine-2-carbonyl)piperazin-1-yl]phenol](/img/structure/B2891467.png)

![2-Benzyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2891469.png)